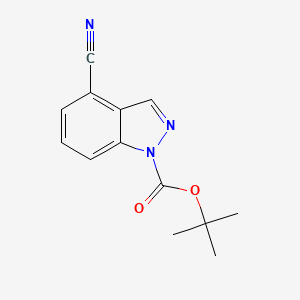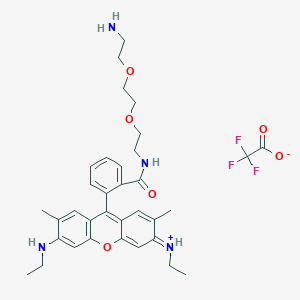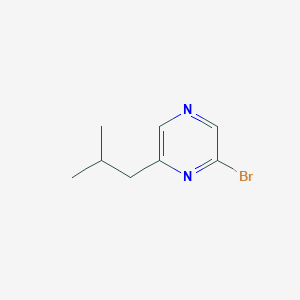![molecular formula C4Cl2N4O2 B12824497 4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)
4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide is a dihalogenated derivative of the [1,2,5]oxadiazolo[3,4-d]pyridazine family. The fusion of the 1,2,5-oxadiazole N-oxide (furoxan) ring to a nitrogen heterocycle can substantially increase biological activity, making it a valuable compound in various scientific fields .
Preparation Methods
The synthesis of 4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents. The best yield of the target compound is achieved using (diacetoxyiodo)benzene in benzene, heated at reflux for two hours . The structure of the newly synthesized compound is confirmed through 13C-NMR and IR spectroscopy, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include (diacetoxyiodo)benzene and other oxidizing agents . The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in the synthesis of photovoltaic materials and biologically active compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide involves the interaction of the 1,2,5-oxadiazole N-oxide ring with molecular targets, leading to increased biological activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with various biological molecules, enhancing its activity .
Comparison with Similar Compounds
4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide is unique due to its dihalogenated structure and the presence of the 1,2,5-oxadiazole N-oxide ring. Similar compounds include:
4,7-Dichloro-[1,2,5]thiadiazolo[3,4-d]pyridazine:
4,7-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide: A related compound with different substituents, affecting its chemical properties and applications.
4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-d]pyridazine: A compound with phenyl groups, used in various chemical syntheses.
Properties
Molecular Formula |
C4Cl2N4O2 |
|---|---|
Molecular Weight |
206.97 g/mol |
IUPAC Name |
4,7-dichloro-3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium |
InChI |
InChI=1S/C4Cl2N4O2/c5-3-1-2(4(6)8-7-3)10(11)12-9-1 |
InChI Key |
FAUCJJMVOAWABY-UHFFFAOYSA-N |
Canonical SMILES |
C12=NO[N+](=C1C(=NN=C2Cl)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)
![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)


![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)



![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12824490.png)
